3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Overview
Description
3-Bromo-5-(2-pyrrolidinyl)pyridine is a brominated pyridine derivative that contains a pyrrolidine ring attached to the pyridine nucleus. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, a method for synthesizing 3-arylthieno[2,3-b]pyridines, which are structurally related to this compound, involves a four-step sequence starting from 2-bromopyridines, with the key step being an iodine-mediated cyclization . Another related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, can be synthesized via Fischer indole cyclization in polyphosphoric acid . These methods highlight the versatility of bromopyridines as precursors in the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal XRD data, revealing intermolecular hydrogen bonding and π-π interactions . Similarly, the structure of 3-bromo-5-(2,5-difluorophenyl)pyridine was characterized by XRD and spectroscopic techniques, with theoretical calculations using density functional theory (DFT) confirming the experimental findings .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is essential in organic synthesis. The study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine demonstrated the importance of carbon-carbon coupling reactions, with the compounds exhibiting potential biological activity . Additionally, the reactivity of bis(pyridine)-based bromonium ions has been investigated, showing that these ions can react with various acceptors through different mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be studied using computational methods such as DFT. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, with DFT calculations providing insights into the vibrational frequencies and chemical shifts . Non-linear optical (NLO) properties and antimicrobial activities are also of interest, as demonstrated in the studies of 5-Bromo-2-(trifluoromethyl)pyridine and other related compounds .
Scientific Research Applications
Spectroscopic Characterization and Computational Studies
Research on similar pyridine derivatives like 5-Bromo-2-(trifluoromethyl)pyridine has involved spectroscopic characterization using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies also included density functional theory (DFT) calculations for understanding the molecular structure and properties of these compounds (Vural & Kara, 2017).
Synthesis and Chemical Properties
The synthesis of similar compounds, like (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, has been documented. This involved complex chemical processes like intramolecular hydroboration–cycloalkylation, highlighting the intricate methods used to create such specialized chemical structures (Felpin, Vo‐Thanh, Villieras, & Lebreton, 2001).
Biological Evaluation and Antimicrobial Activities
Research on pyridine derivatives includes evaluating their potential biological activities. For example, certain acyclic pyridine C-nucleosides were synthesized and tested against various tumor-cell lines and viruses, though they showed no marked biological activity (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Applications in Novel Drug Synthesis
Pyridinesulfonamide, a fragment similar to 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, has wide applications in novel drug synthesis. Stereostructures of such compounds have been researched for their potential in inhibiting the activity of specific enzymes and in anticancer activities (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
Molecular Structures and Synthesis Methods
Studies on the molecular structures of pyridine derivatives, such as 2-Trimethylsilyl-pyridines, reveal significant insights into their chemical properties and potential applications in various fields of chemistry (Riedmiller, Jockisch, & Schmidbaur, 1999).
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
3-Bromo-5-(2-Pyrrolidinyl)Pyridine is primarily used in research and development
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to various receptors and enzymes, thereby modulating their activity .
Biochemical Pathways
It’s known that boronic esters, such as pinacol boronic esters, are valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Biochemical Analysis
Biochemical Properties
It is known that similar indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
It is expected that, like other similar compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-bromo-5-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402900 | |
Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71719-06-7 | |
Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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